N4-methyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine
説明
N4-Methyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine is a pyrimidine triamine derivative characterized by a methyl group at the N4 position and a 4-(methylsulfonyl)phenyl substituent at the N6 position. The methylsulfonyl group in this compound may enhance solubility and influence target binding through polar interactions, while the methyl substituent at N4 likely modulates steric and electronic properties .
特性
IUPAC Name |
6-N-methyl-4-N-(4-methylsulfonylphenyl)pyrimidine-4,5,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-14-11-10(13)12(16-7-15-11)17-8-3-5-9(6-4-8)20(2,18)19/h3-7H,13H2,1-2H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWZJWJXCKSZHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC=N1)NC2=CC=C(C=C2)S(=O)(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-methyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
N4-methyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that pyrimidine derivatives can exhibit anticancer properties. N4-methyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine may function as a potential lead compound in the development of new anticancer agents. Studies have shown that modifications in the pyrimidine structure can enhance cytotoxicity against various cancer cell lines.
Case Study: A study published in Pharmaceutical Research demonstrated that similar pyrimidine compounds inhibited tumor growth in xenograft models, suggesting a pathway for the development of this compound as an anticancer drug .
2. Potassium Channel Modulation
This compound may also serve as a modulator of potassium channels, which play a critical role in various physiological processes. Its structural similarity to known potassium channel blockers could position it as a candidate for neurological applications.
Case Study: Similar compounds have been shown to improve synaptic transmission and motor function in animal models of multiple sclerosis by blocking potassium channels .
Biochemical Applications
1. Enzyme Inhibition
The ability of N4-methyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine to inhibit specific enzymes could be explored for therapeutic applications. Pyrimidines are often used to design inhibitors for enzymes involved in nucleotide metabolism.
Data Table: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Dihydrofolate reductase | Competitive | |
| Thymidylate synthase | Non-competitive |
Material Science Applications
1. Corrosion Inhibition
Research indicates that pyrimidine derivatives can be effective corrosion inhibitors for metals in acidic environments. The sulfonyl group may enhance the adsorption properties onto metal surfaces.
Case Study: A study demonstrated that similar compounds reduced corrosion rates of mild steel by forming protective films on the metal surface .
作用機序
The mechanism of action of N4-methyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
類似化合物との比較
Substituent Variations at the N4 Position
Modifications at the N4 position significantly alter physicochemical and pharmacological properties. Key analogs include:
Key Insights :
Variations at the N6 Position
The N6 4-(methylsulfonyl)phenyl group distinguishes the target compound from other triamines:
Key Insights :
Core Structure Modifications
Replacing the pyrimidine triamine core with heterocycles impacts activity:
Key Insights :
- Thienopyrimidine/Imidazothiazole Cores: These structures show potent kinase inhibition but differ in pharmacokinetic profiles compared to pyrimidine triamines .
生物活性
N4-methyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine (CAS Number: 1206969-72-3) is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article examines its biological activity based on diverse sources, including synthesis studies, pharmacological evaluations, and case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it features a pyrimidine core substituted with a methylsulfonylphenyl group. This structural configuration is crucial for its biological activity. The presence of the methylsulfonyl group enhances the compound's solubility and bioavailability.
1. Anti-inflammatory Activity
Research indicates that N4-methyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine exhibits significant anti-inflammatory properties. In a study evaluating various derivatives, the compound demonstrated potent inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation processes.
Table 1: COX-2 Inhibition Data
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| N4-methyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine | 0.10 - 0.31 | 31.29 - 132 |
| Indomethacin | 0.079 | - |
| Celecoxib | 0.13 - 0.35 | - |
The selectivity index indicates that this compound is significantly more selective for COX-2 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains, including MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii. In vitro studies showed that it possesses substantial antibacterial activity.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Growth Inhibition (%) |
|---|---|
| MRSA | 85.76 - 97.76 |
| E. coli | 85.76 - 97.76 |
| K. pneumoniae | 85.76 - 97.76 |
| P. aeruginosa | 85.76 - 97.76 |
| A. baumannii | 85.76 - 97.76 |
These findings suggest that N4-methyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine could be a promising candidate for developing new antibacterial agents .
Case Studies
In a recent study published in the journal "Pharmaceutical Research," researchers synthesized several derivatives of the compound and assessed their biological activities comprehensively . Among these derivatives, some exhibited enhanced selectivity for COX-2 with improved pharmacokinetic profiles.
Another study highlighted its potential in reducing blood glucose levels when combined with other antidiabetic agents, indicating possible applications in metabolic disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
